molecular formula C₂₃H₉D₅Na₂O₁₁ B1151772 Cromolyn-d5 Disodium Salt

Cromolyn-d5 Disodium Salt

Cat. No.: B1151772
M. Wt: 517.36
Attention: For research use only. Not for human or veterinary use.
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Description

Cromolyn-d5 Disodium Salt is a deuterated form of Cromolyn Sodium, a chromone complex known for its ability to block mast cell degranulation. This compound is primarily used in scientific research to study allergic reactions and inflammatory processes. The molecular formula of this compound is C23H9D5O11•2Na, and it has a molecular weight of 517.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cromolyn-d5 Disodium Salt involves the deuteration of Cromolyn Sodium. This process typically includes the introduction of deuterium atoms into the chromone structure. The reaction conditions often require a deuterium source, such as deuterated solvents or deuterium gas, and a catalyst to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of high-pressure reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Cromolyn-d5 Disodium Salt can undergo various chemical reactions, including:

    Oxidation: The chromone structure can be oxidized under specific conditions, leading to the formation of quinones.

    Reduction: Reduction reactions can convert the chromone structure into dihydrochromones.

    Substitution: The aromatic ring in the chromone structure can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Dihydrochromones.

    Substitution: Various substituted chromones depending on the electrophile used.

Scientific Research Applications

Cromolyn-d5 Disodium Salt has a wide range of applications in scientific research:

Mechanism of Action

Cromolyn-d5 Disodium Salt exerts its effects by stabilizing mast cells, preventing them from releasing histamine and other inflammatory mediators. This action is achieved through the inhibition of calcium influx into the mast cells, which is necessary for degranulation. The compound targets specific ion channels and signaling pathways involved in the allergic response .

Comparison with Similar Compounds

Similar Compounds

    Cromolyn Sodium: The non-deuterated form of Cromolyn-d5 Disodium Salt.

    Nedocromil Sodium: Another mast cell stabilizer with a similar mechanism of action.

    Ketotifen: An antihistamine with mast cell stabilizing properties.

Uniqueness

This compound is unique due to its deuterated structure, which provides distinct advantages in analytical applications. The presence of deuterium atoms enhances its stability and allows for more precise measurements in mass spectrometry and NMR spectroscopy. This makes it a valuable tool in both research and industrial settings .

Properties

Molecular Formula

C₂₃H₉D₅Na₂O₁₁

Molecular Weight

517.36

Synonyms

Cromolyn-d5 Sodium;  Sodium Cromoglycate-d5;  5,5’-[(2-Hydroxy-1,3-propanediyl)bis(oxy)]bis[4-oxo-4H-1-benzopyran-2-carboxylic Acid]-d5 Disodium Salt;  DSCG-d5;  FPL-670-d5;  Alloptrex-d5;  Allergocrom-d5;  Nalcrom-d5; 

Origin of Product

United States

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